N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c25-17-24(14-8-3-9-15-24)27-20(28)16-30-23-26-21(18-10-4-1-5-11-18)22(29-23)19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMGEIUIKXVBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Formation of the 4,5-diphenyl-1,3-oxazole: This can be achieved through the cyclization of a suitable precursor, such as a diphenylamine derivative, under acidic or basic conditions.
Introduction of the sulfanyl group: The oxazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Attachment of the cyanocyclohexyl group: The final step involves the reaction of the sulfanyl oxazole intermediate with a cyanocyclohexylamine derivative under appropriate conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The oxazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) are common.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide and related compounds:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Comparative Insights
Heterocyclic Core Variations: The target compound’s 1,3-oxazole ring differs from analogs featuring 1,3,4-oxadiazole (e.g., compound 8t in ) or pyrimidine (e.g., compound I in ).
Substituent Effects: The 4,5-diphenyl substitution on the oxazole ring in the target compound contrasts with 4,5-dimethyl () or chlorophenyl groups (). The 1-cyanocyclohexyl group in the target compound introduces steric bulk and a polar nitrile moiety, which may influence binding affinity compared to simpler substituents like methyl or ethoxy groups (e.g., compound 8u in ) .
Biological Activity Trends: Sulfanyl-linked acetamides with indole or chlorophenyl groups () show moderate enzyme-inhibitory activity (e.g., LOX inhibition). Hydrogen-Bonding Patterns: Compounds with intramolecular N–H⋯N or N–H⋯O bonds (e.g., ) exhibit stabilized conformations that may enhance target binding. The target compound’s cyanocyclohexyl group could disrupt such interactions, altering its pharmacodynamic profile .
Crystallographic and Physicochemical Properties: Analogs like those in and form layered or dimeric crystal structures via hydrogen bonding.
Q & A
Basic: What are the optimal synthetic routes for N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide?
Answer:
The synthesis typically involves sequential heterocyclic ring formation and sulfanyl-acetamide coupling. Key steps include:
- Cyclohexyl cyan group introduction : Reacting cyclohexanone with cyanamide under acidic conditions to form the 1-cyanocyclohexyl moiety.
- Oxazole ring synthesis : Condensation of diphenyl-substituted precursors (e.g., benzil derivatives) with thiourea or urea derivatives under reflux in solvents like ethanol or THF .
- Sulfanyl-acetamide coupling : Using 2-mercapto-4,5-diphenyloxazole and chloroacetyl chloride, followed by nucleophilic substitution with the 1-cyanocyclohexylamine.
Critical parameters : - Temperature control (60–80°C for oxazole formation).
- Solvent selection (e.g., dichloromethane for coupling reactions to minimize side products) .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Standard analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of cyanocyclohexyl (δ ~1.5–2.5 ppm for cyclohexyl protons) and oxazole aromatic protons (δ ~7.2–8.1 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₂₆H₂₂N₃O₂S: 448.14) .
- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the diphenyloxazole and cyanocyclohexyl groups .
Advanced: What strategies resolve contradictions in biological activity data across assays?
Answer:
Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values in enzyme inhibition studies) may arise from:
- Assay conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter oxazole ring stability. Validate assays under controlled redox conditions .
- Metabolic interference : Use metabolic inhibitors (e.g., CYP450 inhibitors) in cell-based assays to distinguish direct target effects from metabolite-driven activity .
- Structural analogs : Compare activity of derivatives (e.g., replacing diphenyl groups with halogenated phenyls) to identify SAR trends .
Advanced: How can computational modeling predict target interactions for this compound?
Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or tubulin). The oxazole ring’s electron-rich π-system often binds hydrophobic pockets, while the cyanocyclohexyl group may occupy sterically demanding regions .
- MD Simulations : Assess binding stability over 100-ns trajectories. Pay attention to sulfanyl group flexibility, which may influence hydrogen bonding with catalytic residues .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities, prioritizing derivatives with improved ΔG values .
Basic: What are the primary biological targets explored for this compound?
Answer:
Initial screening often focuses on:
- Enzyme inhibition : Kinases (e.g., EGFR, VEGFR2) due to the oxazole moiety’s ATP-mimetic properties.
- Antimicrobial activity : Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis enzymes .
- Anticancer assays : Cytotoxicity in MCF-7 (breast) or A549 (lung) cancer lines, with EC₅₀ values typically <10 µM in optimized derivatives .
Advanced: What methodologies elucidate the compound’s metabolic stability?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The cyanocyclohexyl group may undergo CYP3A4-mediated oxidation .
- Stability testing : Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) for 24 hours. Sulfanyl bonds are prone to hydrolysis at extreme pH .
- Metabolite profiling : Use H/D exchange MS to identify hydroxylated or N-oxide metabolites .
Basic: What solvent systems are optimal for purification?
Answer:
- Recrystallization : Ethyl acetate/hexane (1:3 v/v) yields high-purity crystals.
- Column Chromatography : Use silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 to 85:15) to separate sulfanyl-acetamide byproducts .
Advanced: How does stereochemistry impact biological activity?
Answer:
- Cyclohexyl conformation : Chair vs. boat conformers influence steric accessibility. X-ray data (e.g., torsion angles >50° between oxazole and cyclohexyl planes) correlate with improved target engagement .
- Chiral centers : If present, enantiomers may show divergent activities. Resolve via chiral HPLC (e.g., Chiralpak AD-H column) and test separately .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
